4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
Description
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide (CAS: 1909313-69-4) is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-fluorophenyl group and at position 2 with a pyrrole ring. Its hydrobromide salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical research. The compound’s molecular formula is C₁₃H₁₀BrFN₂S, with a molecular weight of 325.20 g/mol, and it is manufactured under ISO-certified conditions with a purity of ≥97% .
Properties
Molecular Formula |
C13H9FN2S |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H9FN2S/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11/h1-8,15H |
InChI Key |
WNQASTLADMONEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole.
Introduction of Pyrrolyl Group: The pyrrolyl group can be introduced through a similar coupling reaction or via direct substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazoles or defluorinated products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: N-oxides of the pyrrolyl group.
Reduction: Dihydrothiazoles or defluorinated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Thiazole Derivatives
Halogen-Substituted Thiazoles
Isostructural thiazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) , share structural similarities with the target compound but differ in substituents. Key findings:
- Crystal Packing : Compounds 4 (Cl-substituted) and 5 (F-substituted) exhibit identical crystal structures but require slight adjustments to accommodate halogen size differences, leading to distinct packing efficiencies .
Heteroaryl-Substituted Thiazoles
- Pyrrole vs. Pyridine : Derivatives like 2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole (LpQM-28) replace pyrrole with pyridine. Pyridine’s basic nitrogen enhances metal coordination and hydrogen bonding, whereas pyrrole’s NH group enables stronger π-π stacking and hydrogen bonding, as seen in the target compound .
- Trifluoromethylphenyl Thiazoles: Analogs such as 4-(4-(trifluoromethyl)phenyl)thiazole prioritize hydrophobic interactions via the CF₃ group.
Alkyl-Substituted Thiazoles
4-(tert-butyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide features a bulky tert-butyl group, which increases steric hindrance and reduces solubility compared to the target compound’s fluorophenyl substituent. This highlights the role of aryl groups in optimizing pharmacokinetic profiles .
Acetylcholinesterase (AChE) Inhibition
Thiazole analogs like 2a and 2e (from ) exhibit AChE inhibition via π-π interactions with Trp286 and Tyr341. The target compound’s pyrrole ring may similarly engage Trp286, while its 3-fluorophenyl group could enhance binding affinity through electrostatic interactions with the enzyme’s active site .
Antiparasitic Activity
Compounds LpQM-28 and LpQM-31 (IC₅₀: 1.86–1.62 μM against Trypanosoma cruzi) demonstrate the importance of pyridyl and nitroaryl groups. The target compound’s pyrrole and fluorophenyl substituents may offer comparable efficacy but require empirical validation .
Comparative Data Table
Biological Activity
The compound 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be represented as follows:
- Molecular Formula : C₁₃H₈F₁N₂S
- Molecular Weight : 240.27 g/mol
- CAS Number : 522664-02-4
This compound features a thiazole ring fused with a pyrrole and a fluorophenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 µg/mL to higher concentrations depending on the specific strain tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | E. coli | 32 |
| Similar Thiazole Derivative | S. aureus | 31.25 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds structurally related to 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole have shown promising results against various cancer cell lines such as Jurkat and A-431. The IC50 values for these compounds were found to be lower than that of standard drugs like doxorubicin, indicating superior efficacy in certain cases .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Jurkat | <10 |
| Doxorubicin | Jurkat | 15 |
Anticonvulsant Activity
Thiazoles have also been explored for their anticonvulsant properties. In a study evaluating various thiazole compounds, some derivatives exhibited significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can enhance neuroprotective properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activities. The study highlighted that the presence of electron-withdrawing groups like fluorine significantly enhances the anticancer activity of these compounds .
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies conducted on similar thiazoles showed favorable profiles, indicating good bioavailability and potential for development as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
